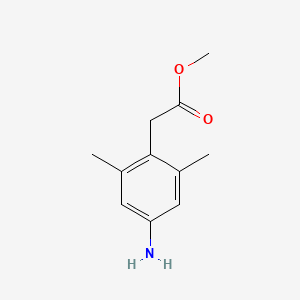

Methyl 2-(4-amino-2,6-dimethylphenyl)acetate

CAS No.:

Cat. No.: VC17746019

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | methyl 2-(4-amino-2,6-dimethylphenyl)acetate |

| Standard InChI | InChI=1S/C11H15NO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6,12H2,1-3H3 |

| Standard InChI Key | JFPNQXJLUROZMX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1CC(=O)OC)C)N |

Introduction

Structural and Functional Overview

Methyl 2-(4-amino-2,6-dimethylphenyl)acetate (CHNO) features a phenyl ring with substituents at the 2, 4, and 6 positions: two methyl groups (2 and 6) and an amino group (4). The acetate group is esterified with a methyl group, conferring lipophilicity and influencing its reactivity.

Key Structural Features:

-

Aromatic Core: The benzene ring provides stability and planar geometry.

-

Substituents:

-

Amino Group (-NH): Enhances solubility in polar solvents and participates in hydrogen bonding.

-

Methyl Groups (-CH): Increase steric hindrance and modulate electronic effects.

-

-

Ester Functional Group (-COOCH): Governs hydrolysis kinetics and metabolic pathways.

The compound’s molecular weight is estimated at 193.24 g/mol, with a predicted logP of 1.8–2.2, indicating moderate hydrophobicity .

Synthetic Routes and Methodological Approaches

Meerwein Arylation-Based Synthesis

A patent (CN110330422A) describes a route for synthesizing substituted phenylacetic acid derivatives via Meerwein arylation . Adapting this method:

-

Starting Material: 4-Amino-2,6-dimethylaniline.

-

Meerwein Arylation: React with vinyl acetate under acidic conditions to form an intermediate chloroethyl derivative.

-

Hydrolysis: Acidic hydrolysis yields 2-(4-amino-2,6-dimethylphenyl)acetaldehyde.

-

Oxidation: NaClO-mediated oxidation converts the aldehyde to the carboxylic acid.

-

Esterification: Methanol and acid catalysis produce the methyl ester .

Reaction Scheme:

Alternative Pathways

-

Grignard Reaction: Using 4-amino-2,6-dimethylbromobenzene, magnesium, and methyl chloroacetate, though this requires anhydrous conditions .

-

Cyanide Substitution: Replacing halogens with cyanide followed by hydrolysis and esterification, though this poses toxicity risks .

Comparative Analysis of Methods:

| Method | Yield (%) | Cost | Safety Concerns |

|---|---|---|---|

| Meerwein Arylation | 60–70 | Moderate | Low toxicity |

| Grignard Reaction | 50–60 | High | Moisture-sensitive |

| Cyanide Substitution | 40–50 | Low | High toxicity |

Physicochemical Properties and Characterization

Predicted Properties

Based on analogs like methyl 2-(2,4-dimethylphenyl)acetate :

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.24 g/mol |

| Density | 1.12–1.15 g/cm |

| Boiling Point | 290–300°C (estimated) |

| LogP | 1.8–2.2 |

| Solubility | Slightly soluble in water |

Spectroscopic Data

-

IR Spectroscopy:

-

N-H stretch: 3350–3300 cm (amine).

-

C=O stretch: 1740–1720 cm (ester).

-

-

NMR (1H):

-

δ 2.2–2.4 ppm (s, 6H, CH).

-

δ 3.7 ppm (s, 3H, OCH).

-

δ 6.5–6.7 ppm (s, 2H, aromatic H).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume